molecular formula C12H15F3N2O B13533923 1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B13533923
M. Wt: 260.26 g/mol
InChI Key: UAMUDWKJNANNEX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine class. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine typically involves the alkylation of piperazine with a suitable phenyl derivative. One common synthetic route starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. It has been shown to bind to various receptors, including serotonin receptors, where it acts as an agonist or antagonist depending on the receptor subtype . This interaction can modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:

The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique and can enhance its potency and selectivity for certain applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its potential and uncover new applications.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

1-[2-methoxy-3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C12H15F3N2O/c1-18-11-9(12(13,14)15)3-2-4-10(11)17-7-5-16-6-8-17/h2-4,16H,5-8H2,1H3

InChI Key

UAMUDWKJNANNEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N2CCNCC2)C(F)(F)F

Origin of Product

United States

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